molecular formula C10H15N3O2 B13179035 N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13179035
M. Wt: 209.24 g/mol
InChI Key: PYSOFTDMZNDJHT-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide is an organic compound that belongs to the family of cyclic amides It is characterized by the presence of a hydroxycyclohexyl group attached to an imidazole ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxycyclohexylamine with 1H-imidazole-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

For industrial-scale production, a more efficient and scalable method involves the use of potassium isocyanate in water without organic co-solvents. This method is environmentally friendly and allows for the synthesis of N-substituted ureas, including this compound, in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like Raney-Nickel.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

    Reduction: Hydrogen gas with Raney-Nickel catalyst under high pressure.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of N-(4-oxocyclohexyl)-1H-imidazole-1-carboxamide.

    Reduction: Formation of N-(4-hydroxycyclohexyl)-1H-imidazole.

    Substitution: Formation of N-(4-chlorocyclohexyl)-1H-imidazole-1-carboxamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to inhibit voltage-gated sodium currents and enhance the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. Additionally, its role as an enzyme inhibitor involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-hydroxycyclohexyl)acetamide: Similar structure but with an acetamide group instead of an imidazole ring.

    N-(4-hydroxyphenyl)acetamide (Paracetamol): Similar hydroxy group but with a phenyl ring instead of a cyclohexyl group.

    N-(4-hydroxycyclohexyl)amine: Lacks the carboxamide group, making it less complex.

The uniqueness of this compound lies in its combination of the hydroxycyclohexyl group with the imidazole ring and carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H15N3O2/c14-9-3-1-8(2-4-9)12-10(15)13-6-5-11-7-13/h5-9,14H,1-4H2,(H,12,15)

InChI Key

PYSOFTDMZNDJHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)N2C=CN=C2)O

Origin of Product

United States

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